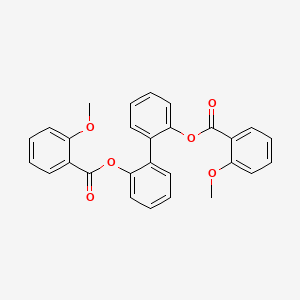
4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide, also known as mCPP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a psychoactive drug that has been studied extensively for its effects on the central nervous system.
作用機序
MCPP acts as a partial agonist at serotonin receptors, particularly at the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. The exact mechanism of action of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide is not fully understood, but it is believed to modulate the activity of serotonin in the brain.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes changes in mood, perception, and cognition. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
実験室実験の利点と制限
One of the advantages of using 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide in lab experiments is its ability to selectively activate serotonin receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide is its potential for off-target effects. It may also have different effects depending on the dose and route of administration used.
将来の方向性
There are several areas of future research that could be explored with 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide. These include:
1. Further studies on the mechanism of action of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide and its effects on serotonin receptors.
2. Investigation of the potential therapeutic uses of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide in the treatment of depression, anxiety, and other psychiatric disorders.
3. Development of new compounds based on the structure of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide for use in scientific research.
4. Exploration of the potential use of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide as a tool for studying the role of serotonin in the regulation of appetite and metabolism.
5. Investigation of the potential use of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide in the treatment of obesity and other metabolic disorders.
Conclusion:
In conclusion, 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide is a psychoactive drug that has been extensively studied for its effects on the central nervous system. It has been used in research to understand the role of serotonin receptors in various physiological and pathological conditions. Its mechanism of action involves the activation of serotonin receptors and inhibition of serotonin reuptake. 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several areas of future research that could be explored with 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide, including the development of new compounds and investigation of its potential therapeutic uses.
合成法
The synthesis of 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with N-methylcarboxamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure 4-(3-chlorophenyl)-N-methyl-1-piperazinecarboxamide. The purity of the compound is crucial for its use in scientific research.
科学的研究の応用
MCPP has been extensively studied for its effects on the central nervous system. It has been used in research to understand the role of serotonin receptors in various physiological and pathological conditions. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMBDABENUXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)

![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)
![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4876918.png)

![2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B4876931.png)
![1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4876956.png)
![3-ethyl-5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4876958.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4876966.png)
